4-chloro-N-[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]aniline
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Overview
Description
4-chloro-N-[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]aniline is a chemical compound with the molecular formula C10H10ClN3O3 and a molecular weight of 255.66 g/mol . This compound is characterized by the presence of a chloroaniline group, a methoxyimino group, and a nitroprop-1-en-1-yl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-chloro-N-[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]aniline involves several steps. One common method includes the reaction of 4-chloroaniline with a suitable nitroalkene in the presence of a base to form the desired product . The reaction conditions typically involve the use of solvents such as ethanol or methanol and a base such as sodium hydroxide or potassium carbonate. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Chemical Reactions Analysis
4-chloro-N-[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Scientific Research Applications
4-chloro-N-[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]aniline is used in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]aniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar compounds to 4-chloro-N-[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]aniline include:
4-chloroaniline: A simpler compound with a chloro group attached to an aniline ring.
4-chloro-N-(2-nitrophenyl)aniline: A compound with a nitrophenyl group attached to the aniline ring.
4-chloro-N-(3-methoxyphenyl)aniline: A compound with a methoxyphenyl group attached to the aniline ring.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C10H10ClN3O3 |
---|---|
Molecular Weight |
255.66 g/mol |
IUPAC Name |
(Z)-3-(4-chlorophenyl)imino-N-methoxy-2-nitroprop-1-en-1-amine |
InChI |
InChI=1S/C10H10ClN3O3/c1-17-13-7-10(14(15)16)6-12-9-4-2-8(11)3-5-9/h2-7,13H,1H3/b10-7-,12-6? |
InChI Key |
WYKNDDZQYZJYMJ-CYRJAKOHSA-N |
Isomeric SMILES |
CON/C=C(/C=NC1=CC=C(C=C1)Cl)\[N+](=O)[O-] |
Canonical SMILES |
CONC=C(C=NC1=CC=C(C=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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